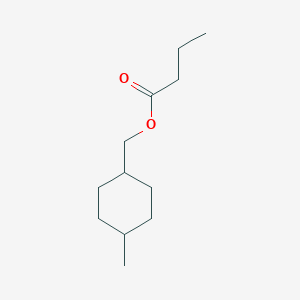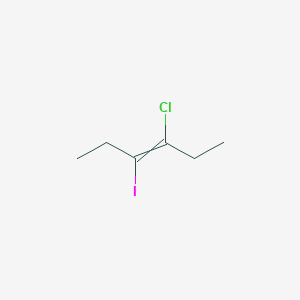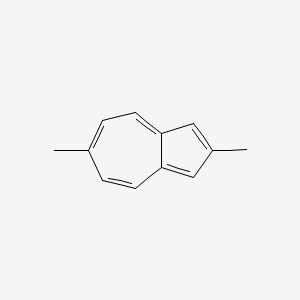
2,6-Dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds The structure of this compound consists of a bicyclic system with a five-membered ring fused to a seven-membered ring, with two methyl groups attached at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylazulene typically involves the cyclization of appropriate precursors. One common method is the Diels-Alder reaction followed by dehydrogenation. For instance, starting from a diene and a dienophile, the intermediate product undergoes cyclization to form the azulene core, which is then methylated at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the cyclization and methylation processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst is common.
Major Products:
Oxidation: Azulenequinones.
Reduction: Dihydroazulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Applications De Recherche Scientifique
2,6-Dimethylazulene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2,6-Dimethylazulene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress in biological systems. The specific molecular targets and pathways involved are still under investigation, but its unique structure suggests a multifaceted mode of action.
Comparaison Avec Des Composés Similaires
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with an isopropyl group, found in nature and used in cosmetics.
Chamazulene: Another natural derivative with anti-inflammatory properties.
Uniqueness of 2,6-Dimethylazulene: Compared to its analogs, this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
63264-58-4 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |
Clé InChI |
JSEKRQGOYPFGKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2C=C(C=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


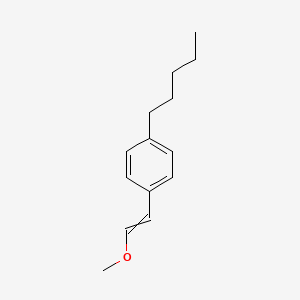
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
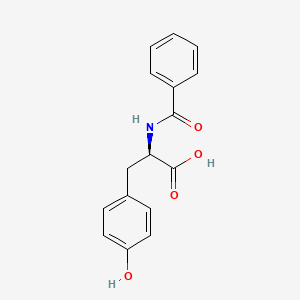
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
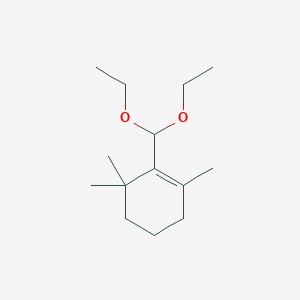

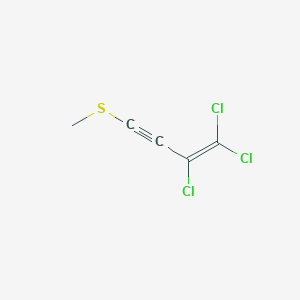
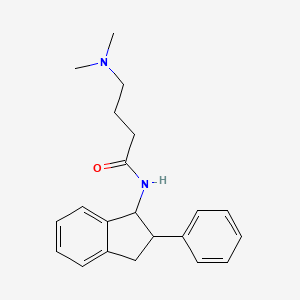
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

